2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C16H11BrO3 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-13-7-6-9(8-12(13)17)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
HQJOZUPGLTXBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves two main stages:
- Stage 1: Synthesis of the 2-aryl-1H-indene-1,3(2H)-dione core by condensation of phthalide with substituted benzaldehydes.
- Stage 2: Bromination of the 2-aryl-1H-indene-1,3(2H)-dione to introduce the bromine atom at the 2-position of the aryl substituent.
This approach is well-documented and provides good yields of the desired bromo-substituted indene-dione derivatives.
Detailed Preparation Methods
Synthesis of this compound via Condensation and Bromination
Condensation of Phthalide with 3-Bromo-4-methoxybenzaldehyde
- Reagents and Conditions:
Phthalide is reacted with 3-bromo-4-methoxybenzaldehyde in the presence of a base such as sodium methoxide in ethyl acetate solvent. This base-catalyzed condensation forms the this compound core structure. - Mechanism:
The reaction proceeds via a Knoevenagel-type condensation, where the active methylene group of phthalide reacts with the aldehyde group, followed by ring closure and rearrangement to form the indene-1,3-dione scaffold. - Yields:
This step generally affords the 2-aryl-1H-indene-1,3(2H)-dione intermediate in high yields (often >70%).
Bromination of the 2-Aryl-1H-indene-1,3(2H)-dione
- Reagents and Conditions:
The intermediate this compound is subjected to bromination using bromine (Br2) in chloroform or acetone as solvent under controlled temperature conditions. - Outcome:
Bromination occurs selectively at the 2-position of the aryl ring, yielding the target compound this compound. - Purification:
The crude product is purified by recrystallization from aqueous ethanol or by column chromatography on silica gel using hexane/ethyl acetate mixtures. - Yields and Physical Data:
Yields are typically high (above 80%), and the product is obtained as a crystalline solid with melting points consistent with literature values.
Photochemical and Catalytic Methods
- Photochemical Dehalogenation:
Some studies report the use of photoirradiation to convert 2-bromo-aryl-indene-1,3-diones to the corresponding dehalogenated compounds, indicating the stability and reactivity of the bromo-substituted derivatives under light. - Catalytic Hydroacylation:
Nickel-catalyzed intramolecular hydroacylation protocols have been developed for related indanone derivatives, although these are more relevant for functionalization beyond the initial preparation of the core structure.
Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Physical State | Notes |
|---|---|---|---|---|
| Condensation with Phthalide | Phthalide + 3-bromo-4-methoxybenzaldehyde, NaOMe, EtOAc, RT | >70 | Solid (crystalline) | Knoevenagel condensation, base-catalyzed |
| Bromination | Br2 in chloroform or acetone, controlled temperature | 80-90 | Solid (crystalline) | Selective bromination at aryl 2-position |
| Direct Knoevenagel Condensation | Indane-1,3-dione + 3-bromo-4-methoxybenzaldehyde, NaOAc, EtOH reflux | 60-85 | Solid | Alternative route, base-catalyzed |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Electronic and Reactivity Profiles
- Halogenation Effects: Bromine in the target compound (aryl position) increases lipophilicity and may stabilize radical intermediates compared to 5-bromo derivatives on the indene ring .
- Heterocyclic vs. Aryl Substituents: Pyrophthalone (PP) and quinophthalone (QP) with pyridinyl/quinolinyl groups exhibit higher photostability in ethanol and cyclohexane , whereas the target compound’s aryl substituents may reduce conjugation efficiency but improve thermal stability.
- Functional Group Reactivity: Hydrazono derivatives (e.g., ) demonstrate metal-ion chelation capabilities due to their imine groups, unlike the target compound, which lacks such functional moieties .
Biological Activity
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione, a derivative of indene-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromo and methoxy substituent on the phenyl ring, which influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
- Chemical Formula : C17H11BrO3
- CAS Number : 25315-17-7
- Molecular Weight : 353.17 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups enhances its electrophilic nature, allowing it to participate in nucleophilic addition reactions. This reactivity is essential for its interaction with proteins and enzymes involved in various biological pathways.
Biological Activities
Research indicates that compounds related to indene-1,3-dione exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
A study focusing on indene derivatives highlighted that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 value lower than 20 µM in HepG2 liver cancer cells, indicating potent anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | <20 |
| MCF7 | 25 |
| A549 | 30 |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a scavenging rate of over 70% at concentrations of 100 µg/mL, indicating strong antioxidant activity.
Structure-Activity Relationship (SAR)
The structural modifications on the indene core significantly influence the biological activity of derivatives. The presence of halogen (bromo) and methoxy groups enhances the compound's binding affinity to target proteins involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione?
- Methodology : The compound can be synthesized via Knoevenagel condensation or TP-C (tandem phosphorylation-cyclization) reactions. For example, analogous indene-dione derivatives are synthesized by reacting aldehydes (e.g., substituted chromene carbaldehydes) with 1H-indene-1,3(2H)-dione in anhydrous THF using triethylamine (Et₃N) as a base, yielding products in 75–99% efficiency . Catalysts like camphorsulfonic acid (CSA) may enhance reaction rates .
- Key Parameters : Reaction time (0.5–2 hours), solvent polarity, and substituent steric effects influence yields .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- HRMS (MALDI-TOF) : Validate molecular weight (e.g., observed m/z 488.2475 vs. calculated 488.2480 for C₃₁H₃₇O₃P) .
- Melting Points : Used to assess purity (e.g., 249–285°C for related compounds) .
Q. What are the standard reaction conditions for functionalizing the indene-dione core?
- Functionalization : Acylation, alkylation, or cycloaddition reactions are performed in polar aprotic solvents (e.g., DMSO, THF) at 30–60°C. For example, benzylamine reacts with the indene-dione core in DMSO at 30°C for 30 minutes to form fused heterocycles .
Advanced Research Questions
Q. How do the bromo and methoxy substituents influence electronic properties and reactivity?
- Computational Insights : Density Functional Theory (DFT) studies on analogous compounds reveal that electron-withdrawing groups (e.g., Br) lower HOMO-LUMO gaps (ΔEgap ≈ 3.5–4.0 eV), enhancing electrophilicity and back-donation capacity. Methoxy groups increase electron density on the aromatic ring, modulating nucleophilic attack sites .
- Experimental Correlations : Substituent positioning (para vs. meta) affects redox potentials and binding energies in corrosion inhibition studies .
Q. What computational frameworks are optimal for modeling its corrosion inhibition mechanisms?
- Methods :
- DFT (B3LYP/6-311G )**: Calculates global reactivity descriptors (e.g., electrophilicity index, Fukui functions) to predict active sites .
- Molecular Dynamics (COMPASS force field) : Simulates adsorption on Fe(110) surfaces, showing binding energies of 89–237 kJ/mol for indene-dione derivatives .
- Outcomes : Compounds with asymmetric charge distribution (via Br/OMe) exhibit stronger metal-surface interactions .
Q. How does this compound compare to fluorinated indene-diones in optoelectronic applications?
- Case Study : Fluorinated analogs (e.g., BTID-1F) in organic solar cells achieve 11.3% PCE due to enhanced morphology and charge transport. Bromo/methoxy substituents may similarly improve charge separation but require empirical validation .
- Experimental Design : Compare UV-vis absorption, cyclic voltammetry, and bulk heterojunction device performance .
Methodological Considerations
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Approach : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY correlations can confirm spatial proximity of substituents in crowded aromatic systems . Cross-validate with high-resolution mass spectrometry to rule out isomeric impurities .
Q. How can reaction pathways be optimized for scalability without compromising yield?
- Process Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
